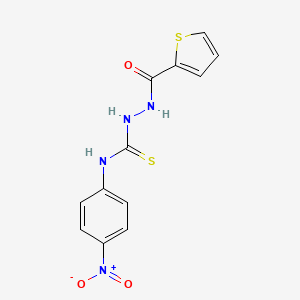![molecular formula C17H20N2OS B2641476 2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 309721-14-0](/img/structure/B2641476.png)
2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions of thiophene derivatives can vary widely depending on the specific structure of the compound and the conditions under which the reactions are carried out . Without specific information on “2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide”, it’s challenging to provide a detailed chemical reactions analysis.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound 2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide and its derivatives have been a subject of research in synthetic organic chemistry, focusing on the synthesis of new heterocyclic compounds. These compounds are synthesized via methods such as the Gewald reaction, which is a versatile method for generating thiophene derivatives. For example, research has focused on synthesizing 2-aminothiophene-3-carboxylates and carboxamides as potential adenosine A1 receptor allosteric enhancers, exploring their structure-activity relationships (Nikolakopoulos et al., 2006)[https://consensus.app/papers/2aminothiophene3carboxylates-carboxamides-receptor-nikolakopoulos/a3c698fca573548a8815d8e0a5dd2859/?utm_source=chatgpt]. Additionally, some derivatives have been found to exhibit antibacterial and antifungal activities, suggesting their potential as new antibiotic and antibacterial drugs (Vasu et al., 2003)[https://consensus.app/papers/biologically-thiophene3carboxamide-derivatives-vasu/cfaeaed341f45f50a583245219bd079e/?utm_source=chatgpt].
Antimicrobial and Antibacterial Properties
A notable direction in the research of thiophene carboxamide derivatives is their evaluation for antimicrobial and antibacterial properties. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities, suggesting a wide range of potential pharmacological applications (Amr et al., 2010)[https://consensus.app/papers/antiarrhythmic-serotonin-antagonist-antianxiety-amr/ea43191d149552d4ab2764e1c49acc01/?utm_source=chatgpt].
Pharmacological Research
In pharmacological research, the focus has also been on the synthesis of novel thiophene derivatives with enhanced biological activities. These activities include anti-inflammatory and antioxidant properties, which were explored by synthesizing acid chloride derivatives of similar compounds and testing them against standard drugs like ibuprofen and ascorbic acid (Kumar et al., 2008)[https://consensus.app/papers/antiinflammatory-antioxidant-activity-some-acid-kumar/290f551903635be9ade4a8642784ac13/?utm_source=chatgpt]. Additionally, the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and their antinociceptive activity further highlight the therapeutic potential of these compounds (Shipilovskikh et al., 2020)[https://consensus.app/papers/synthesis-antinociceptive-activity-nsubstituted-shipilovskikh/74905b9eb2f0553ba325d6d72a53625b/?utm_source=chatgpt].
Mecanismo De Acción
Target of Action
The primary targets of 2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide are the Bcr-Abl and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in the regulation of gene expression .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This compound shows inhibitory activity against both Bcr-Abl and HDAC1 . The inhibition of these targets can lead to the disruption of their normal functions, potentially leading to the death of cancer cells .
Biochemical Pathways
It is known that the inhibition of bcr-abl and hdac can affect multiple cellular processes, including cell proliferation, apoptosis, and differentiation .
Pharmacokinetics
Similar compounds have been found to be metabolically stable in human, rat, and mouse liver microsomes and showed optimum half-life (t1/2) and intrinsic clearance (clint) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on Bcr-Abl and HDAC. By inhibiting these targets, this compound can disrupt the normal functions of cancer cells, potentially leading to their death .
Propiedades
IUPAC Name |
2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-11-7-5-6-9-13(11)19-17(20)15-12-8-3-2-4-10-14(12)21-16(15)18/h5-7,9H,2-4,8,10,18H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWPDVFOGPFAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


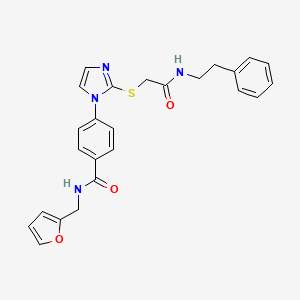
![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2641399.png)


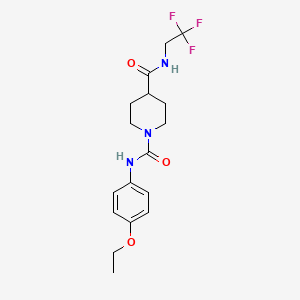
![2-[(2-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2641404.png)
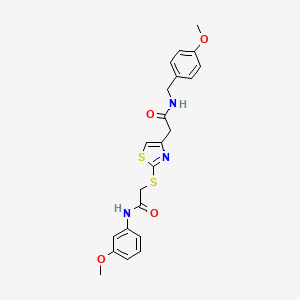
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2641406.png)
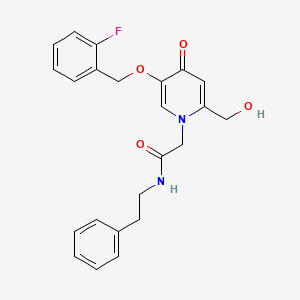
![2-[[1-(2-Methoxyethyl)pyrazol-4-yl]-[(1-methylcyclopropyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2641409.png)
![1-[6-[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide](/img/structure/B2641412.png)

